3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-di one
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Overview
Description
3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl and propyl groups through alkylation reactions. Specific reagents and catalysts, such as alkyl halides and strong bases, are often used to facilitate these reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and appropriate reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized compounds with different chemical properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its structural similarity to purines makes it a candidate for studying nucleic acid interactions and enzyme inhibition.
Medicine: The compound may have potential therapeutic applications, such as acting as an antiviral or anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione include other substituted purines, such as:
- 1,3,7-Trimethylxanthine (Caffeine)
- 1,3-Dimethylxanthine (Theophylline)
- 1,7-Dimethylxanthine (Paraxanthine)
Uniqueness
What sets 3-Methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione apart is its unique combination of methyl and propyl groups, as well as the presence of the trimethylpyrazolyl moiety
Properties
IUPAC Name |
3-methyl-1,7-dipropyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-7-9-22-14-15(21(6)18(26)23(10-8-2)16(14)25)19-17(22)24-13(5)11(3)12(4)20-24/h7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMGSMZKHZBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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